molecular formula C22H24N4O3S B2963147 1-({[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine CAS No. 850937-16-5

1-({[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine

Cat. No. B2963147
CAS RN: 850937-16-5
M. Wt: 424.52
InChI Key: GCTZNDNJVOZPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazoles are known for their broad range of chemical and biological properties and have become important synthons in the development of new drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, oxadiazoles can generally be synthesized through the reaction of carboxylic acids with hydrazinecarbothiohydrazides .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including an oxadiazole ring and a piperazine ring. The exact structure would need to be determined through advanced spectroscopic methods .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, oxadiazoles can undergo a variety of reactions due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Oxadiazoles are generally soluble in water .

Scientific Research Applications

Medicinal Chemistry: Antiviral Agents

The indole scaffold, which is structurally similar to the compound , is known for its presence in many synthetic drug molecules with high affinity to multiple receptors . This suggests that our compound could be explored for antiviral properties, potentially inhibiting the replication of viruses by interfering with protein synthesis or viral DNA/RNA replication processes.

Biochemistry: Enzyme Inhibition

The molecular docking of similar compounds against enzymes like Cytochrome P450 suggests potential applications in enzyme inhibition . This could lead to the development of new biochemical tools for studying metabolic pathways or creating more effective drugs with fewer side effects.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Some oxadiazoles show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

Oxadiazoles are a focus of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and developing new drugs based on oxadiazole structures .

properties

IUPAC Name

2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-2-28-19-10-8-17(9-11-19)21-23-24-22(29-21)30-16-20(27)26-14-12-25(13-15-26)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTZNDNJVOZPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.